3,4-Dimethoxybenzamide

説明

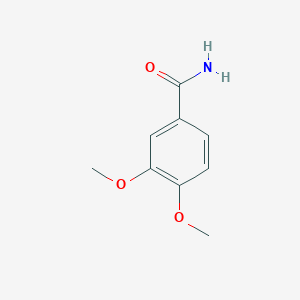

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZRGTVUVVHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074549 | |

| Record name | 3,4-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-41-1 | |

| Record name | 3,4-Dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1521-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzamide, also known as Veratramide, is an organic compound with the CAS number 1521-41-1 . It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a carboxamide group and, in this specific case, two methoxy groups at the 3 and 4 positions. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Structural Information

| Property | Value | Reference |

| CAS Number | 1521-41-1 | [1][2] |

| Synonyms | Veratramide, Veratrimidic acid | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)OC | [1] |

| InChI Key | XNDZRGTVUVVHQT-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Melting Point | 163-165 °C | |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Solubility | Soluble in DMSO | [4] |

Synthesis and Experimental Protocols

While a specific historical synthesis protocol from Organic Syntheses, Collective Volume 2 for veratramide could not be definitively located in the available resources, a common synthetic route involves the amidation of 3,4-dimethoxybenzoic acid or its derivatives.

A prominent application of this compound is its use as a starting material for the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders.[4][5][6][7][8]

Experimental Protocol: Synthesis of Itopride Hydrochloride from this compound

This protocol is a generalized representation based on procedures outlined in various patents.[5][6][7][8]

Reaction Scheme:

Synthesis of Itopride from this compound.

Materials:

-

This compound

-

4-(2-(Dimethylamino)ethoxy)benzyl chloride

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

To this suspension, add this compound portion-wise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the corresponding sodium salt.

-

Slowly add a solution of 4-(2-(Dimethylamino)ethoxy)benzyl chloride in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride.

-

-

Purification of Itopride:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Formation of Itopride Hydrochloride:

-

Dissolve the purified Itopride in a suitable solvent such as ethanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

-

Stir the mixture to allow for the precipitation of Itopride hydrochloride.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

-

Biological Activity and Applications

The primary documented biological relevance of this compound is its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Itopride.[4] While some derivatives of closely related compounds, such as N'-Benzylidene-3,4-dimethoxybenzohydrazide, have been investigated for antimicrobial properties, there is a lack of substantial evidence for the direct biological or pharmacological activity of this compound itself.[9][10] Its value in drug development, therefore, lies in its utility as a building block for more complex and biologically active molecules.

Logical Workflow: Synthesis of Itopride Hydrochloride

The synthesis of Itopride hydrochloride from 3,4-dimethoxybenzoic acid provides a logical workflow that is central to the application of this compound.

References

- 1. This compound | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1521-41-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 6. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. patents.justia.com [patents.justia.com]

- 8. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]

- 9. NIScPR Online Periodical Repository: Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients [nopr.niscpr.res.in]

- 10. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on Veratramide and its Derivative Itopride

This technical guide provides a detailed overview of the chemical structure and IUPAC nomenclature of Veratramide, with a primary focus on its significant derivative, Itopride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key chemical information, presents quantitative data in a structured format, and includes a visual representation of the molecular structure.

Introduction to Veratramide and Itopride

Veratramide itself is a chemical moiety, specifically 3,4-dimethoxybenzamide. However, the term is often encountered as part of the chemical name for the gastroprokinetic agent Itopride. Itopride, chemically known as N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, incorporates the veratramide structure. This guide will focus on the comprehensive chemical details of Itopride hydrochloride, a common form of the drug.

Chemical Structure and IUPAC Name

The chemical identity of a compound is fundamentally defined by its structure and systematic name.

IUPAC Name: N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride[1]

Chemical Formula: C₂₀H₂₇ClN₂O₄[1]

The structure consists of a veratryl group (3,4-dimethoxybenzoyl) attached to a benzylamine linker, which in turn is substituted with a 2-(dimethylamino)ethoxy group.

Physicochemical Properties of Itopride Hydrochloride

A summary of the key quantitative data for Itopride Hydrochloride is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 394.9 g/mol | [1] |

| Molar Mass | 394.89 g/mol | [2] |

| Melting Point | 194-195 °C | [2] |

| Boiling Point | 510.1 °C at 760 mmHg | [2] |

| Flash Point | 262.3 °C | [2] |

| Water Solubility | ≥48 mg/mL | [2] |

| Vapor Pressure | 1.6E-10 mmHg at 25 °C | [2] |

Molecular Visualization

To provide a clear visual representation of the chemical structure of N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, the following diagram has been generated using the DOT language.

References

An In-depth Technical Guide to 3,4-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to 3,4-Dimethoxybenzamide. This document is intended to serve as a valuable resource for professionals in research and development.

Core Molecular Information

This compound, also known as Veratramide, is a chemical compound with the molecular formula C₉H₁₁NO₃.[1][2] It is a derivative of benzamide with two methoxy groups substituted on the benzene ring.

Table of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 1521-41-1 | [1] |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [3] |

Synthesis of this compound

This compound is commonly synthesized from its corresponding acid chloride, 3,4-dimethoxybenzoyl chloride. The following sections detail the experimental protocols for the preparation of the precursor and the final product.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid

This protocol outlines the preparation of the acid chloride precursor.

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Thionyl chloride

-

Benzene (or a suitable alternative solvent like toluene)

-

Pyridine (catalyst)

Procedure:

-

In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.

-

Add 2 to 3 drops of pyridine to the solution.

-

While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.

-

Heat the mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under a reflux condenser with agitation.

-

After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.

-

The resulting product is veratroyl chloride (3,4-dimethoxybenzoyl chloride) as a colorless powder. This synthesis can achieve a yield of 100%.[4]

Experimental Protocol: Synthesis of this compound from 3,4-Dimethoxybenzoyl Chloride

This protocol describes the amidation of the acid chloride to form the final product.

Materials:

-

3,4-Dimethoxybenzoyl chloride

-

Primary amine (e.g., ammonia or an amine in a suitable solvent)

-

Triethylamine

-

Cyrene™ (solvent)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethoxybenzoyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0°C.

-

To the stirred solution, add triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.).

-

Allow the reaction mixture to warm to room temperature over 1 hour.

-

Add water (5 mL) to the mixture and stir until the product precipitates.

-

Filter the precipitate and wash with water to obtain the pure this compound.[5]

Experimental Workflow and Visualization

The synthesis of this compound can be visualized as a two-step process, starting from veratric acid. The following diagram illustrates this experimental workflow.

Caption: Synthesis workflow for this compound.

Biological Context and Applications

This compound is a naturally occurring compound that has been isolated from the solid culture of Streptoverticillium morookaense.[3] It is primarily recognized as a key starting material in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal symptoms.[3] While the direct biological activity and mechanism of action of this compound itself are not extensively documented in publicly available literature, its dihydroxy analogues have been studied for their effects on ribonucleotide reductase activity and antitumor properties.[6]

Signaling Pathways of Related Compounds

Direct involvement of this compound in specific cellular signaling pathways is not well-established. However, structurally related compounds, such as other benzamide derivatives, have been investigated as inhibitors of various signaling pathways. For instance, certain methoxyflavone derivatives, which share some structural similarities, have been identified as inhibitors of parthanatos, a form of cell death, by affecting the synthesis of PAR polymer.

The following diagram illustrates a generalized signaling pathway that can be modulated by benzamide-related compounds, though it is important to note that this is not a direct pathway for this compound.

Caption: Generalized cell signaling pathway potentially targeted by benzamide derivatives.

References

- 1. This compound | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 3,4-Dimethoxybenzamide from Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis, starting from veratric acid (3,4-dimethoxybenzoic acid). This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as veratramide, is a significant building block in the synthesis of various biologically active molecules. Its parent compound, veratric acid, is a naturally occurring benzoic acid derivative found in several plant species. The conversion of veratric acid to this compound is a fundamental transformation in organic chemistry, typically involving the activation of the carboxylic acid group followed by amidation. This guide focuses on a common and effective method for this conversion: the formation of an acyl chloride intermediate followed by reaction with an amine source.

Synthetic Pathway Overview

The most prevalent laboratory-scale synthesis of this compound from veratric acid proceeds through a two-step process:

-

Acyl Chloride Formation: Veratric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), to convert the carboxylic acid moiety into a more reactive acyl chloride.[1]

-

Amidation: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the final product, this compound.[1]

This pathway is favored for its relatively high yields and the straightforward nature of the reactions.

Caption: General reaction scheme for the synthesis of this compound from veratric acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from veratric acid.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Veratric Acid | C₉H₁₀O₄ | 182.17 | ≥99% |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aqueous solution |

| Chloroform | CHCl₃ | 119.38 | ACS Grade |

| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade |

3.2. Synthesis of 3,4-Dimethoxybenzoyl Chloride (Acyl Chloride Formation)

This procedure details the conversion of veratric acid to its acyl chloride.[1]

-

To a 100 mL round-bottom flask, add veratric acid (910.9 mg, 5.0 mmol), dry dichloromethane (15 mL), and a catalytic amount of DMF.

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring for 5 minutes.

-

Slowly add thionyl chloride (0.56 mL, 7.7 mmol, 1.54 equivalents) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 3,4-dimethoxybenzoyl chloride.

3.3. Synthesis of this compound (Amidation)

This protocol describes the conversion of the acyl chloride to the final amide product.[1]

-

Cool the crude 3,4-dimethoxybenzoyl chloride obtained in the previous step in an ice bath.

-

While stirring, carefully and slowly pour a cold ammonium hydroxide solution (37%, 6.0 mL) into the reaction mixture at 0 °C.

-

Continue stirring the reaction mixture for 5 minutes at 0 °C.

-

Extract the product with chloroform (3 x 75.0 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The resulting residue is mixed with the solid obtained by soaking in n-hexane and filtered to yield the target product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the described synthesis protocol.

| Parameter | Value | Unit | Notes |

| Starting Material | |||

| Veratric Acid | 910.9 | mg | 5.0 mmol |

| Reagents | |||

| Dichloromethane | 15 | mL | Solvent |

| Thionyl Chloride | 0.56 | mL | 1.54 equivalents |

| Ammonium Hydroxide (37%) | 6.0 | mL | Amine Source |

| Reaction Conditions | |||

| Acyl Chloride Formation Temp. | 0 to RT | °C | |

| Acyl Chloride Formation Time | 12 | hours | |

| Amidation Temp. | 0 | °C | |

| Amidation Time | 5 | minutes | |

| Workup | |||

| Chloroform Extraction | 3 x 75 | mL |

Note: Yields are not explicitly stated in the source document and can vary based on experimental conditions and purification efficiency.

Safety Considerations

-

Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Dichloromethane and Chloroform are volatile and suspected carcinogens. Handle these solvents in a fume hood.

-

Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a well-ventilated area.

-

The reaction of the acyl chloride with ammonium hydroxide is exothermic . Slow and controlled addition at low temperatures is crucial to manage the reaction rate and prevent side reactions.

Conclusion

The synthesis of this compound from veratric acid via an acyl chloride intermediate is a reliable and well-established method. The provided experimental protocol offers a clear and detailed procedure for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to replicate and potentially optimize this important chemical transformation.

References

Technical Guide: Solubility Profile of 3,4-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-Dimethoxybenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document summarizes available quantitative data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to aid in experimental design.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known solubility of this compound in DMSO and provides a reference point for its aqueous solubility based on a structurally similar compound.

| Solvent | Solubility | Method | Notes |

| DMSO | 125 mg/mL (689.88 mM) | Not Specified | Requires sonication to achieve dissolution.[1] |

| Water | Data not available | - | The structurally related compound, 3,4-dimethoxybenzoic acid, has a reported aqueous solubility of 0.00320 M.[2] This value should be used as an estimation with caution, as the amide functional group can affect solubility differently than a carboxylic acid. |

Last updated: November 2025

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Water)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L), at the specified temperature.

-

Visualized Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3,4-Dimethoxybenzamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, 3,4-dimethoxybenzamide and its derivatives have emerged as a promising class of compounds with significant potential in the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Antimicrobial Activity

Derivatives of this compound, particularly N'-benzylidene-3,4-dimethoxybenzohydrazides, have demonstrated potent and broad-spectrum antimicrobial activity against a range of clinically relevant bacteria and fungi.

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

The synthesis of these derivatives typically involves a three-step process, which is outlined in the workflow below.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | S. typhi | A. baumannii |

| 4a | 26.11 | - | - | - | 26.11 | - | - |

| 4b | - | - | >100 | 23.28 | >100 | 23.28 | - |

| 4g | - | 18.95 | - | - | - | - | - |

| 4h | 5.88 | - | - | - | - | 12.07 | - |

| 4i | - | - | 23.30 | - | 23.30 | - | 11.64 |

| 4j | - | 16.68 | - | - | - | - | 16.68 |

| Ceftriaxone | 3.52 | - | - | - | - | 14.08 | - |

'-' indicates data not reported.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | S. typhi | A. baumannii |

| 4a | 104.60 | 104.60 | 104.60 | 104.60 | 104.60 | 104.60 | - |

| 4b | - | - | - | 95.39 | - | 95.39 | - |

| 4c | 91.75 | 91.75 | - | - | - | - | - |

| 4d | 191.60 | 191.60 | 191.60 | - | - | 191.60 | - |

| 4h | 96.87 | - | 96.87 | - | - | - | - |

| 4i | 186.50 | - | 186.50 | - | 186.50 | 186.50 | 186.50 |

| 4j | - | 33.31 | - | - | - | - | - |

| Ceftriaxone | - | - | - | 225.4 | - | >225.4 | - |

'-' indicates data not reported.

Proposed Mechanism of Antimicrobial Action

In silico studies suggest that N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives may exert their antimicrobial effects by targeting the multidrug efflux pump (MATE), thereby overcoming a common mechanism of bacterial resistance.[1]

Anticancer Activity

Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity (IC50 in µM) of this compound Derivatives

| Derivative Class | Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | U-87 (Glioblastoma) | Other Cell Lines | Reference |

| 1,3,4-Thiadiazole | SCT-4 | ~70% inhibition at 100 µM | - | - | - | |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 21 | - | >100 | ~19.6% viability at 100 µM | - | [2] |

| Benzopyran-4-one | 15e | 17.15-34.86 | - | - | - | |

| Benzopyran-4-one | 15i | 17.15-34.86 | - | - | - | |

| Benzopyran-4-one | 15j | 17.15-34.86 | - | - | - | |

| Benzopyran-4-one | 16c | 2.58 | - | - | - |

'-' indicates data not reported.

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

Table 4: Enzyme Inhibitory Activity of this compound and its Derivatives

| Derivative Class | Target Enzyme | IC50/Inhibition | Reference |

| Hydroxyl amides from 3,4,5-trimethoxybenzoic acid | Acetylcholinesterase | Compound 7: 93.2% inhibition | [3] |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase | Compounds 35 & 36: nM potency | [4] |

| 11-aminoalkoxy substituted benzophenanthridine | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Compound 14: IC50 = 1.7 µM | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds and standard antibiotics

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in the appropriate broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Dilutions:

-

Serially dilute the test compounds and standard antibiotics in the broth medium in the 96-well plates.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well.

-

Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

-

Reading Results:

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

In Vivo Antimicrobial Efficacy in a Rat Model of Infection[1]

This protocol evaluates the in vivo efficacy of antimicrobial compounds.

Animals:

-

Wistar rats

Procedure:

-

Induction of Infection:

-

Induce infection by intraperitoneal injection of a standardized bacterial suspension (e.g., S. aureus or S. typhi).

-

-

Treatment:

-

Administer the test compounds and a standard antibiotic (e.g., ceftriaxone) to different groups of infected rats at specified doses and time intervals.

-

-

Monitoring and Evaluation:

-

Monitor the animals for clinical signs of infection and mortality.

-

After a defined period, collect blood and tissue samples for biochemical analysis (e.g., liver and kidney function tests) and histopathological examination to assess the efficacy and potential toxicity of the compounds.

-

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The N'-benzylidene-3,4-dimethoxybenzohydrazide class, in particular, shows significant promise as a new generation of antimicrobial agents with a potential mechanism to overcome efflux-mediated resistance. Furthermore, various other derivatives have demonstrated encouraging anticancer and enzyme inhibitory activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as further elucidating their mechanisms of action to identify specific molecular targets and signaling pathways.

References

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

The Pivotal Role of 3,4-Dimethoxybenzamide in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – 3,4-Dimethoxybenzamide, a readily available aromatic amide, has emerged as a cornerstone precursor in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds fundamental to medicinal chemistry and drug development. This technical guide provides an in-depth exploration of its synthetic utility, focusing on its application in the synthesis of isoquinoline alkaloids and other pharmacologically relevant molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate its practical application.

Core Applications in Heterocyclic Chemistry

This compound serves as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its primary utility lies in its role as a precursor to key intermediates for the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities.

One of the most notable applications of this compound is in the synthesis of papaverine , a benzylisoquinoline alkaloid known for its vasodilatory effects.[1][2][3] The synthetic routes to papaverine often involve the transformation of this compound into key intermediates that can then be cyclized to form the core isoquinoline structure.

Key Synthetic Transformations

Two pivotal reactions underscore the importance of this compound in organic synthesis: the Hofmann Rearrangement and the Bischler-Napieralski reaction.

Hofmann Rearrangement: Access to 3,4-Dimethoxyaniline

The Hofmann rearrangement of this compound provides a direct route to 3,4-dimethoxyaniline, a crucial building block for various pharmaceuticals.[4] This reaction involves the treatment of the amide with a halogen (typically bromine or chlorine) in the presence of a strong base, leading to a primary amine with one fewer carbon atom.[5][6][7]

The general mechanism for the Hofmann rearrangement is depicted below:

Caption: Hofmann Rearrangement of this compound.

Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

While not a direct reaction of this compound itself, its derivatives are central to the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline core.[8][9][10][11] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, which can be synthesized from intermediates derived from this compound. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10]

A generalized workflow for the synthesis of a papaverine precursor via the Bischler-Napieralski reaction is outlined below:

Caption: Generalized workflow for isoquinoline synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from reported synthetic procedures involving this compound and its derivatives.

Table 1: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide (as an analogue)

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzamide | [4] |

| Reagents | NaOH, Sodium Hypochlorite | [4] |

| Temperature | 70 °C | [4] |

| Yield of 3,4,5-Trimethoxyaniline | 60% | [4] |

| Melting Point of Product | 110 °C | [4] |

Table 2: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)

| Parameter | Value | Reference |

| Starting Material | Vanillin | [12] |

| Reagents | Methyl Sulfate, NaOH | [12] |

| Yield | 82-87% | [12] |

| Melting Point | 43-44.5 °C | [12] |

| Boiling Point | 153 °C @ 8 mm | [12] |

Detailed Experimental Protocols

Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

This protocol is adapted from a procedure for a closely related analogue and illustrates the general methodology.[4]

-

Preparation of Hypochlorite Solution: Dissolve 6.2 g (0.16 mol) of NaOH in 88 ml of 0.97 M sodium hypochlorite solution. Chill the solution to 4 °C.

-

Reaction Setup: To the chilled hypochlorite solution, add approximately 40 g of ice.

-

Addition of Amide: With magnetic stirring, add 16.33 g (77.3 mmol) of 3,4,5-trimethoxybenzamide in one portion.

-

Reaction Progression: Continue stirring for 10 minutes. Gradually increase the temperature to 70 °C over one hour.

-

Base Addition: Add a solution of 9.2 g of NaOH in 20 ml of water.

-

Heating: Continue heating and stirring at 70 °C for an additional hour.

-

Work-up: Cool the reaction mixture. A precipitate will form. Filter the solid product and wash it with ice-cold water.

-

Drying: Air-dry the filtered solid to obtain 3,4,5-trimethoxyaniline.

Synthesis of Papaverine via Bischler-Napieralski Reaction (Conceptual Workflow)

The synthesis of papaverine from this compound derivatives is a multi-step process. A key step involves the Bischler-Napieralski cyclization of an N-acyl-β-arylethylamine intermediate.

Caption: Synthetic pathway to Papaverine.

-

Amide Formation: Condensation of 3,4-dimethoxyphenylethylamine (homoveratrylamine) with 3,4-dimethoxyphenylacetic acid (homoveratric acid) yields N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[3]

-

Cyclization: The resulting amide is subjected to the Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., dichloroethylene) to yield the dihydropapaverine salt.[3][8]

-

Isolation of Base: The dihydropapaverine base is isolated from the salt.[3]

-

Dehydrogenation: The dihydropapaverine is then dehydrogenated, often using a catalyst such as palladium on carbon (Pd/C), to afford papaverine.[1]

Conclusion

This compound and its derivatives are indispensable precursors in modern organic synthesis. Their utility in constructing complex molecular architectures, particularly the isoquinoline framework, highlights their significance in the development of new therapeutic agents. The reactions detailed in this guide, supported by quantitative data and experimental protocols, provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications in the pharmaceutical and chemical industries.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Natural Origins of 3,4-Dimethoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzamide, also known as Veratramide, is a benzamide compound with potential applications in medicinal chemistry and drug development. While widely available through synthetic routes, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its isolation, and characterization from these biological matrices. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmacological applications of this compound.

Natural Occurrence of this compound

To date, this compound has been identified in both the plant and microbial kingdoms. The confirmed natural sources are the leaves of the plant Litsea costalis and the solid culture of the bacterium Streptoverticillium morookaense.

Table 1: Confirmed Natural Sources of this compound

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Organism Part/Culture Condition |

| Plantae | Magnoliophyta | Magnoliopsida | Laurales | Lauraceae | Litsea | costalis | Leaves |

| Bacteria | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptoverticillium | morookaense | Solid Culture |

Experimental Protocols for Isolation and Characterization

While specific, detailed protocols for the extraction and purification of this compound from its natural sources are not extensively published in readily available literature, this section outlines a generalized methodology based on standard practices for the isolation of secondary metabolites from plant and microbial sources.

General Experimental Workflow for Isolation from Litsea costalis

The isolation of this compound from the leaves of Litsea costalis would typically involve a multi-step process including extraction, fractionation, and chromatographic purification.

Caption: Generalized workflow for the isolation of this compound from Litsea costalis.

Methodology Details:

-

Extraction: Dried and powdered leaves of Litsea costalis are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, ethyl acetate, and water to separate compounds based on their polarity. This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions showing the presence of the target compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Experimental Workflow for Isolation from Streptoverticillium morookaense

The isolation from a solid culture of Streptoverticillium morookaense would follow a similar logic of extraction and chromatographic separation.

Caption: Generalized workflow for isolating this compound from Streptoverticillium morookaense.

Methodology Details:

-

Extraction: The solid culture medium of Streptoverticillium morookaense is extracted with an organic solvent like ethyl acetate.

-

Chromatography: The crude extract is then subjected to a series of chromatographic steps. This may include initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20 to remove high molecular weight contaminants.

-

Final Purification: The final purification is typically achieved using preparative HPLC to obtain the pure this compound.

Structure Elucidation

The structural identity of this compound isolated from natural sources is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| UV Spectroscopy | Provides information about the electronic transitions within the molecule, confirming the presence of a substituted benzene ring. |

| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group, and C-O stretching of the methoxy groups. |

| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, including the characteristic signals for the aromatic protons and the methoxy group protons. |

| ¹³C NMR Spectroscopy | Shows the number of carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the aromatic ring and methoxy groups. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the substitution pattern on the benzene ring and the overall structure of the molecule. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which further confirms the molecular formula (C₉H₁₁NO₃). |

Biosynthetic Pathway

Currently, the specific biosynthetic pathway for this compound in either Litsea costalis or Streptoverticillium morookaense has not been elucidated. However, a plausible pathway can be hypothesized based on known biochemical transformations.

Caption: A hypothetical biosynthetic pathway for this compound.

This proposed pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions including hydroxylation, O-methylation, CoA ligation, and amidation, chorismate is converted to this compound. The enzymes responsible for these transformations in the respective organisms remain to be identified.

Quantitative Data

At present, there is no published quantitative data on the concentration or yield of this compound from its natural sources. Further research is required to determine the abundance of this compound in Litsea costalis and Streptoverticillium morookaense.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound, providing a foundation for researchers in natural product chemistry and drug discovery. The identification of this compound in both a plant and a bacterium opens avenues for further investigation into its biosynthesis, ecological role, and pharmacological potential. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, quantifying its production in the source organisms, and exploring its bioactivity in various assays. Such studies will be crucial for unlocking the full potential of this naturally occurring benzamide.

3,4-Dimethoxybenzamide safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for 3,4-Dimethoxybenzamide (also known as Veratramide). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, clear experimental protocols, and visual representations of key safety workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 1521-41-1 | [1][2] |

| Appearance | White to off-white solid/crystal - powder | [2] |

| Melting Point | 163-164 °C | [2] |

| Boiling Point (Predicted) | 278.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.15 ± 0.50 | [2] |

| Storage Temperature | Room Temperature, sealed in a dry place | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Carcinogenicity | 1B | H350: May cause cancer |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

Signal Word: Danger [3]

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

The following diagram illustrates the logical flow from hazard identification to the appropriate precautionary response.

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Data

The primary toxicological concerns for this compound are its acute oral toxicity and potential carcinogenicity.

| Endpoint | Value | Species | Source |

| Acute Toxicity Estimate (Oral) | 1,920 mg/kg | Rat | Sigma-Aldrich SDS |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

While the specific study protocol for the acute toxicity of this compound is not publicly available, a typical study would follow the OECD 423 guideline. This method is designed to estimate the acute oral toxicity with a reduced number of animals.

-

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class.

-

Test Animals: A small number of animals (typically rats), usually of a single sex (females are often preferred), are used for each step.[4]

-

Procedure:

-

A stepwise procedure is employed using a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4]

-

Three animals are used in each step.[4]

-

The substance is administered orally, typically via gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step (number of surviving/dead animals) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

-

Data Analysis: The results are used to classify the substance into a specific hazard category based on the observed mortality at different dose levels. This method allows for the determination of a defined exposure range where lethality is expected.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Chemical safety goggles.

-

Skin Protection:

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Laboratory coat.

-

-

Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store locked up or in an area accessible only to qualified or authorized personnel.[3]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

References

An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Veratramide |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 1521-41-1 |

| Chemical Structure |

|

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Multiplet | 2H | Aromatic CH (H-2, H-6) |

| ~6.9 | Doublet | 1H | Aromatic CH (H-5) |

| ~5.8 | Broad Singlet | 2H | -CONH₂ |

| ~3.9 | Singlet | 6H | 2 x -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~169.0 | Carbonyl C=O |

| ~151.0, ~148.0 | Aromatic C-O |

| ~126.0 | Aromatic C (Quaternary) |

| ~119.0, ~110.0, ~109.0 | Aromatic CH |

| ~55.0 | Methoxy -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong | N-H Stretch (Amide) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I) |

| 1620 - 1580 | Medium | N-H Bend (Amide II) |

| 1600 - 1450 | Medium | Aromatic C=C Stretch |

| 1270 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern can be used to determine the structure of a compound.

Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M]⁺ | 181.07335 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

References

Methodological & Application

3,4-Dimethoxybenzamide synthesis protocol for laboratory use

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis. The described two-step method involves the initial conversion of 3,4-Dimethoxybenzoic acid (Veratric acid) to its corresponding acyl chloride, followed by amidation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 180-182 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |

| 3,4-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 70-73 |

| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) |

| This compound | C₉H₁₁NO₃ | 181.19 | Not available |

Experimental Protocols

This synthesis is performed in two main stages: the formation of the acyl chloride intermediate and the subsequent amidation.

Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

This procedure outlines the conversion of 3,4-Dimethoxybenzoic acid to 3,4-Dimethoxybenzoyl chloride using thionyl chloride.

Materials and Reagents:

-

3,4-Dimethoxybenzoic Acid (Veratric acid)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Benzene (or a suitable alternative solvent like Toluene)

-

Round-bottom flask (100 mL, two-necked)

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Rotary evaporator

Procedure:

-

In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.9 mmol) of 3,4-Dimethoxybenzoic acid in 50 mL of benzene.

-

To this solution, add 2-3 drops of pyridine, which will act as a catalyst.

-

While stirring at room temperature, slowly add 13.0 g (109 mmol) of thionyl chloride to the reaction mixture over a period of approximately 3 minutes.

-

After the addition is complete, heat the mixture to 70-80 °C using a water bath or heating mantle and maintain this temperature under reflux for 2 hours with continuous stirring.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 3,4-Dimethoxybenzoyl chloride can be used directly in the next step or purified further if necessary. The expected yield is approximately 11.0 g (100%).[1]

Part 2: Synthesis of this compound

This protocol details the amidation of 3,4-Dimethoxybenzoyl chloride to produce this compound.

Materials and Reagents:

-

3,4-Dimethoxybenzoyl Chloride

-

Ammonium chloride (NH₄Cl)

-

N-Methyl-2-pyrrolidone (NMP)

-

Round-bottom flask

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the crude 3,4-Dimethoxybenzoyl chloride (approximately 54.9 mmol) in a suitable volume of N-Methyl-2-pyrrolidone (NMP).

-

Add an equimolar amount of ammonium chloride (2.94 g, 54.9 mmol) to the solution.

-

Heat the reaction mixture with stirring. While a general procedure suggests heating to 120°C for other acid chlorides, the optimal temperature and reaction time for this specific substrate should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining NMP and inorganic salts.

-

Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the HPLC Analysis of 3,4-Dimethoxybenzamide Purity

This document provides a detailed methodology for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust and reliable method for quality control and analytical research purposes.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.

Chromatographic Conditions

A set of optimized chromatographic conditions has been established for the effective separation of this compound from its potential process-related impurities and degradation products.

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in Methanol |

Data Presentation

The following table summarizes the expected retention times and peak areas for a sample of this compound containing hypothetical impurities. The purity is calculated using the area percent method.

| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | Impurity A | 5.8 | 15.2 | 0.5 |

| 2 | Impurity B | 8.2 | 24.5 | 0.8 |

| 3 | This compound | 10.5 | 2985.0 | 98.5 |

| 4 | Impurity C | 12.1 | 6.1 | 0.2 |

Purity Calculation:

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Purity (%) = (2985.0 / (15.2 + 24.5 + 2985.0 + 6.1)) x 100 = 98.5%

Experimental Protocols

A detailed step-by-step protocol is provided to ensure reproducible results.

Preparation of Mobile Phase

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

The final concentration will be approximately 1 mg/mL.

Preparation of Sample Solution

-

Accurately weigh approximately 10 mg of the this compound sample to be tested.

-

Dissolve the sample in a 10 mL volumetric flask using methanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C and the UV detector to 254 nm.

-

Inject a blank (methanol) to ensure the system is clean.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution to determine the purity.

-

Integrate the peaks in the chromatogram and calculate the area percentage of each peak to determine the purity of the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

Caption: Workflow for HPLC Purity Analysis of this compound.

Application Notes and Protocols for the Purification of 3,4-Dimethoxybenzamide via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3,4-Dimethoxybenzamide using the recrystallization technique. The protocol details the selection of an appropriate solvent system, the step-by-step recrystallization procedure, and important safety considerations. A summary of solvent suitability is presented in a structured table, and a graphical representation of the experimental workflow is included to facilitate clear understanding and execution of the protocol.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound often synthesized as an intermediate in pharmaceutical development, achieving high purity is critical. This protocol outlines a systematic approach to purify this compound by recrystallization, ensuring the removal of soluble and insoluble impurities.

Solvent Selection

The choice of a suitable solvent is the most critical step in a successful recrystallization. An ideal solvent should exhibit the following properties:

-

The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

-

Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

Based on available data for this compound and structurally related compounds, several solvents show potential for recrystallization. The following table summarizes the solubility characteristics to guide the selection process.

Table 1: Solubility Characteristics of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Boiling Point (°C) | Expected Solubility of this compound | Notes |

| Water | H₂O | Very High | 100 | Poorly soluble at all temperatures | May be useful as an anti-solvent in a mixed solvent system. |

| Ethanol | C₂H₅OH | High | 78 | Sparingly soluble when cold, more soluble when hot | A good candidate for single-solvent recrystallization. |

| Acetone | C₃H₆O | High | 56 | Soluble | May be too effective a solvent, leading to low recovery. Potentially useful in a mixed-solvent system. |

| Ethyl Acetate | C₄H₈O₂ | Medium | 77 | Soluble | Similar to acetone, may require a co-solvent to reduce solubility. |

| Dichloromethane | CH₂Cl₂ | Medium | 40 | Soluble | Low boiling point can make handling difficult. |